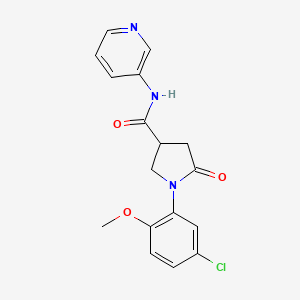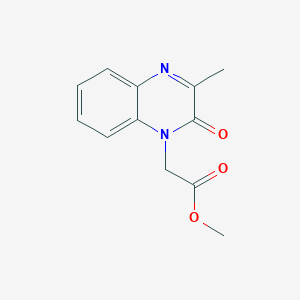![molecular formula C17H19BrN2O3 B6123023 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid (BIPPC) is a chemical compound that has been widely studied for its potential applications in scientific research. BIPPC belongs to the class of indole-based compounds and is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in many cellular processes, including glucose metabolism, cell proliferation, and apoptosis.
作用機序
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid exerts its biological effects by inhibiting the activity of GSK-3β, which is a key regulator of many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and cell proliferation, and is also involved in the pathogenesis of many diseases, including cancer, neurodegenerative diseases, and diabetes. By inhibiting GSK-3β activity, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid can modulate these cellular processes and potentially provide therapeutic benefits in these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid are diverse and depend on the specific cellular context in which it is used. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and glucose metabolism.
実験室実験の利点と制限
One of the main advantages of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid for lab experiments is its high potency and specificity for GSK-3β inhibition. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to be more potent than other GSK-3β inhibitors, such as lithium and SB216763. However, one limitation of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid. One area of interest is the development of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the use of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid in combination with other drugs or therapies may provide synergistic effects and improve therapeutic outcomes.
合成法
The synthesis of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid involves several steps, including the reaction of 5-bromoindole with 3-bromopropionyl chloride to form the intermediate 3-(5-bromo-1H-indol-1-yl)propanoyl chloride, which is then reacted with piperidinecarboxylic acid to form 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid.
科学的研究の応用
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and diabetes. In cancer research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In neurodegenerative disease research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In diabetes research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-3-4-15-12(10-14)5-8-19(15)9-6-16(21)20-7-1-2-13(11-20)17(22)23/h3-5,8,10,13H,1-2,6-7,9,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEDFZGSMQUKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(cyclobutylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122946.png)
![1-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6122953.png)

![7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122971.png)
![N-(2-methylphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122977.png)
![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)
![3-methoxy-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide](/img/structure/B6122988.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6122999.png)
![4-[2-(phenylthio)ethyl]morpholine oxalate](/img/structure/B6123007.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)

![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)
